molecular formula C22H21N3S B4864981 N-(4-anilinophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide

N-(4-anilinophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide

Cat. No.: B4864981
M. Wt: 359.5 g/mol
InChI Key: UOTQBKRMDCUUTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-anilinophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of an aniline group attached to a phenyl ring, which is further connected to a dihydroisoquinoline moiety through a carbothioamide linkage. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-anilinophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide typically involves multi-step organic reactions. One common method involves the condensation of 4-anilinobenzaldehyde with 3,4-dihydroisoquinoline-2-thione in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis process. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize the yield and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-anilinophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbothioamide group to a corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine); reactions are conducted under controlled temperatures to prevent overreaction.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro derivatives, halogenated derivatives

Scientific Research Applications

N-(4-anilinophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds with potential biological activity.

    Biological Studies: Researchers study the compound’s interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic benefits.

    Industrial Applications: The compound is used in the development of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to oxidation.

Mechanism of Action

The mechanism of action of N-(4-anilinophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes, such as kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound disrupts their normal function, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound may interact with DNA, causing damage that triggers cell death pathways.

Comparison with Similar Compounds

N-(4-anilinophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide can be compared with other similar compounds, such as:

    N-(4-anilinophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.

    4-(4-anilinophenyl)-2-quinolinecarbothioamide: Contains a quinoline ring instead of an isoquinoline ring.

    N-(4-anilinophenyl)-3,4-dihydro-2(1H)-quinazolinecarbothioamide: Features a quinazoline ring instead of an isoquinoline ring.

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the combination of an aniline group with a dihydroisoquinoline moiety and a carbothioamide linkage. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(4-anilinophenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3S/c26-22(25-15-14-17-6-4-5-7-18(17)16-25)24-21-12-10-20(11-13-21)23-19-8-2-1-3-9-19/h1-13,23H,14-16H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOTQBKRMDCUUTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=S)NC3=CC=C(C=C3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(4-anilinophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide
Reactant of Route 2
Reactant of Route 2
N-(4-anilinophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide
Reactant of Route 3
Reactant of Route 3
N-(4-anilinophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide
Reactant of Route 4
Reactant of Route 4
N-(4-anilinophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide
Reactant of Route 5
Reactant of Route 5
N-(4-anilinophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide
Reactant of Route 6
Reactant of Route 6
N-(4-anilinophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.